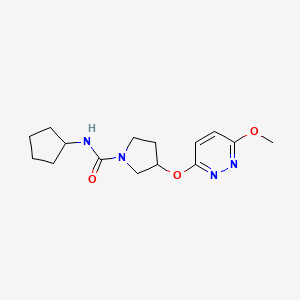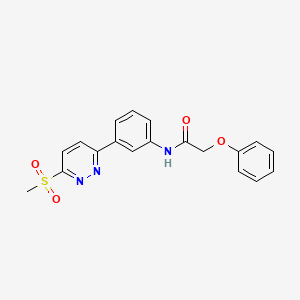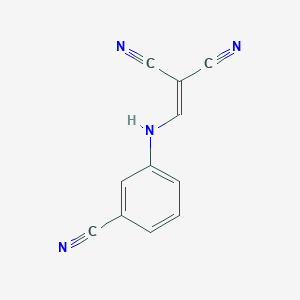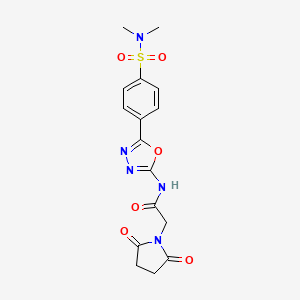
3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazinones and has shown promising results in the treatment of various diseases.
作用機序
The exact mechanism of action of 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through various mechanisms. It has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
One of the major advantages of using 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one in lab experiments is its broad spectrum of activity against various diseases. It has been found to exhibit potent antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the research on 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one. One of the directions is to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is to investigate the structure-activity relationship of this compound and its derivatives to optimize its therapeutic efficacy. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo to facilitate its clinical development.
合成法
The synthesis of 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one can be achieved through a variety of methods. One of the commonly used methods involves the reaction of p-tolyl hydrazine with ethyl acetoacetate in the presence of thiosemicarbazide. This reaction results in the formation of this compound as the final product.
科学的研究の応用
3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. It has also been found to possess potent antibacterial activity against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
4-(4-methylphenyl)-2-sulfanylidene-1H-pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-7-6-12-10(15)11(13)14/h2-7H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAANDACGWILISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CNC(=S)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2950831.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2950835.png)
![(3E)-3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}-1-(3-chlorothiophen-2-yl)propan-1-one](/img/structure/B2950836.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2950837.png)
![(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2950838.png)
![N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2950841.png)
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950844.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2950846.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2950849.png)

![7-(2,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950853.png)